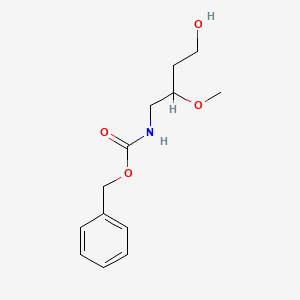
Benzyl (4-hydroxy-2-methoxybutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (4-hydroxy-2-methoxybutyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a hydroxy group, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-hydroxy-2-methoxybutyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-hydroxy-2-methoxybutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols or alcohols to yield the desired carbamate .
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-hydroxy-2-methoxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyl (4-oxo-2-methoxybutyl)carbamate.
Reduction: Benzyl (4-hydroxy-2-methoxybutyl)amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (4-hydroxy-2-methoxybutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ease of removal under mild conditions.
Industry: Utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (4-hydroxy-2-methoxybutyl)carbamate involves the cleavage of the carbamate group under specific conditions. For example, in the presence of strong acids like trifluoroacetic acid, the carbamate group can be protonated and subsequently cleaved to release the amine and carbon dioxide . This property makes it useful as a protecting group in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the hydroxy and methoxy groups.
Tert-butyl carbamate: Features a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group in peptide synthesis, similar to Benzyl (4-hydroxy-2-methoxybutyl)carbamate.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
benzyl N-(4-hydroxy-2-methoxybutyl)carbamate |
InChI |
InChI=1S/C13H19NO4/c1-17-12(7-8-15)9-14-13(16)18-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16) |
InChI Key |
OHNGZAGMNZPPLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCO)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


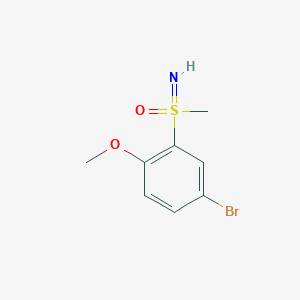
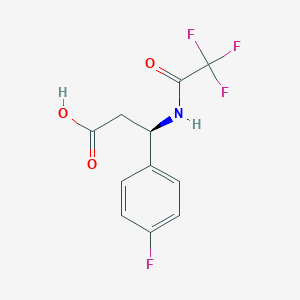
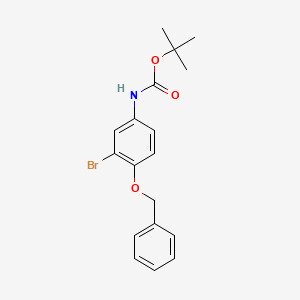
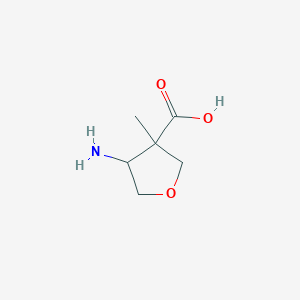
![6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13505476.png)
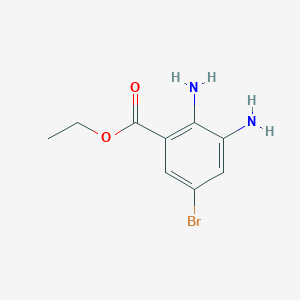
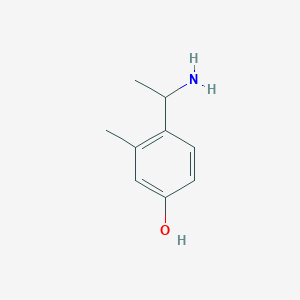
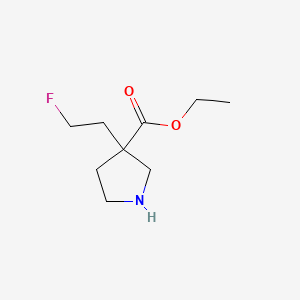
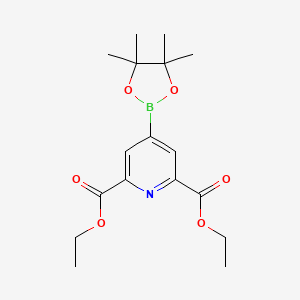
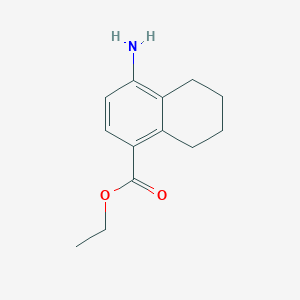
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
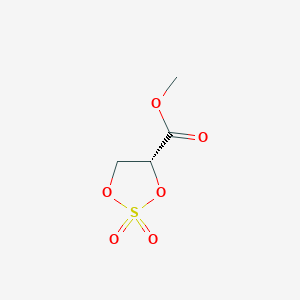
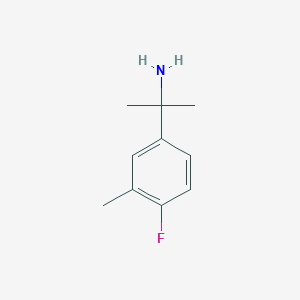
![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)
